2-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)carbamoyl)benzoic acid
Description
2-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)carbamoyl)benzoic acid is a benzoic acid derivative featuring a 2,3-dihydrobenzo[b][1,4]dioxin moiety linked via a carbamoyl group. This compound is of interest in medicinal chemistry due to its structural similarity to kinase inhibitors and other bioactive molecules.
Key physicochemical properties include:
- Molecular formula: C₁₆H₁₃NO₅
- Molecular weight: 299.28 g/mol (exact mass)
- Functional groups: Carboxylic acid (–COOH), carbamoyl (–NHCO–), and benzodioxane ring.
Synthesis typically involves coupling 2,3-dihydrobenzo[b][1,4]dioxin-6-amine with a benzoic acid derivative using carbodiimide-based coupling agents (e.g., EDCI) in dichloromethane or THF .
Properties
IUPAC Name |
2-(2,3-dihydro-1,4-benzodioxin-6-ylcarbamoyl)benzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO5/c18-15(11-3-1-2-4-12(11)16(19)20)17-10-5-6-13-14(9-10)22-8-7-21-13/h1-6,9H,7-8H2,(H,17,18)(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDWSOYRVFPUKBF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)NC(=O)C3=CC=CC=C3C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)carbamoyl)benzoic acid typically involves multiple steps:
Starting Material: The synthesis often begins with 2,3-dihydroxybenzoic acid.
Alkylation: The phenolic hydroxyl groups are alkylated to form the dihydrobenzo[b][1,4]dioxin ring.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
2-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)carbamoyl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under strong oxidizing conditions.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst.
Major Products
Oxidation: Oxidized derivatives of the benzoic acid moiety.
Reduction: Reduced forms of the carbamoyl group.
Substitution: Halogenated derivatives of the aromatic rings.
Scientific Research Applications
2-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)carbamoyl)benzoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Mechanism of Action
The mechanism of action of 2-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)carbamoyl)benzoic acid involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or interact with cellular receptors, leading to a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Similarities and Differences
The following table compares 2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)carbamoyl)benzoic acid with related compounds:
*Calculated based on structural alignment.
Key Observations:
Position of Functional Groups : The placement of the carboxylic acid (–COOH) and carbamoyl (–NHCO–) groups significantly impacts bioactivity. For example, 2,3-dihydrobenzo[b][1,4]dioxine-2-carboxylic acid (CAS 3663-80-7) has a higher similarity score (0.94) due to the shared benzodioxane and –COOH groups but lacks the carbamoyl linker .
Physicochemical Properties
*Predicted using ChemDraw.
Biological Activity
2-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)carbamoyl)benzoic acid is a compound that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including enzyme inhibition, pharmacological applications, and structure-activity relationships (SAR).
Chemical Structure and Synthesis
The compound features a dioxin moiety which is significant in medicinal chemistry. The synthesis typically involves the reaction of 2,3-dihydrobenzo[b][1,4]dioxin derivatives with appropriate acylating agents. For instance, the synthesis process may include:
- Formation of 2,3-Dihydrobenzo[b][1,4]dioxin-6-amine : This is usually achieved through standard organic reactions involving phenolic compounds.
- Carbamoylation : The amine can be reacted with benzoic acid derivatives to form the target compound.
Enzyme Inhibition
Recent studies have highlighted the enzyme inhibitory potential of this compound. It has been screened against various enzymes relevant to diseases such as Type 2 Diabetes Mellitus (T2DM) and Alzheimer’s Disease (AD).
- Alpha-glucosidase Inhibition : The compound demonstrated significant inhibitory activity against alpha-glucosidase, which is crucial in managing blood glucose levels .
- Acetylcholinesterase Inhibition : It also showed promising results in inhibiting acetylcholinesterase, indicating potential applications in treating neurodegenerative disorders .
Pharmacological Applications
The biological activities of 2-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)carbamoyl)benzoic acid suggest several pharmacological applications:
- Antidiabetic Agents : By inhibiting alpha-glucosidase, the compound can help in controlling postprandial blood sugar levels.
- Neuroprotective Agents : Its activity against acetylcholinesterase suggests a role in enhancing cholinergic transmission, which may be beneficial in Alzheimer's treatment.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the efficacy of this compound. Modifications on the dioxin ring or the carbamoyl group can significantly affect biological activity. For example:
| Modification | Effect on Activity |
|---|---|
| Substituents on Dioxin Ring | Increased enzyme inhibition potency |
| Variation in Carbamoyl Group | Altered pharmacokinetics and bioavailability |
Research indicates that specific substitutions can enhance binding affinity to target enzymes .
Case Studies
Several case studies have explored the therapeutic potential of derivatives related to 2-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)carbamoyl)benzoic acid:
- Antidiabetic Efficacy : A study evaluated a series of synthesized derivatives for their ability to inhibit alpha-glucosidase and found that certain modifications led to improved inhibitory activity .
- Neuroprotective Effects : Another investigation focused on derivatives that inhibited acetylcholinesterase effectively, suggesting their potential use in treating cognitive decline associated with aging .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
